6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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Overview
Description
“6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is an imidazothiazole derivative . It has a molecular formula of C13H10N2OS .
Molecular Structure Analysis
The molecular structure of this compound includes a central imidazo[2,1-b][1,3]thiazole ring, with a methylphenyl group at the 6-position and a carbaldehyde group at the 5-position . The exact 3D conformer is not provided in the retrieved sources.Physical And Chemical Properties Analysis
This compound has a molecular weight of 242.30 g/mol . It has a computed XLogP3-AA value of 3.7, indicating its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds . Its exact mass and monoisotopic mass are both 242.05138412 g/mol . Its topological polar surface area is 62.6 Ų .Scientific Research Applications
Therapeutic Versatility of Imidazo[2,1-b]-Thiazoles
Imidazo[2,1-b]thiazoles are recognized for their diverse pharmacological activities, demonstrating the compound's versatility in medicinal chemistry. This category includes derivatives that have been investigated for new therapeutic agents, exhibiting a wide range of biological effects. The review by Shareef et al. (2019) highlights the extensive pharmacological activities of imidazo[2,1-b]thiazole derivatives developed between 2000-2018, suggesting their potential in designing new compounds for clinical use (Shareef, Khan, Babu, & Kamal, 2019).
Synthesis and Transformation of Phosphorylated Derivatives
The work of Abdurakhmanova et al. (2018) on the synthesis and chemical transformations of phosphorylated 1,3-azoles, including imidazo[2,1-b][1,3]thiazole derivatives, discusses their chemical and biological properties. This review systematizes data on methods of synthesis and the potential of these compounds for insecticidal, anti-blastic, sugar-lowering, and other types of activities, highlighting the multifunctionality of the imidazo[2,1-b][1,3]thiazole scaffold in producing compounds with diverse biological activities (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Antioxidant Activity Determination Methods
Munteanu and Apetrei (2021) review analytical methods used in determining antioxidant activity, which can be relevant to studying the antioxidant properties of imidazo[2,1-b][1,3]thiazole-5-carbaldehyde derivatives. Understanding these methods is crucial for evaluating the antioxidant capacity of synthesized compounds, potentially leading to the development of new antioxidants (Munteanu & Apetrei, 2021).
Analytical and Synthetic Approaches
The review by Campos and Berteina‐Raboin (2020) on tandem catalysis for synthesizing nitrogen-containing heterocycles, including imidazo[2,1-b][1,3]thiazole derivatives, provides insights into innovative methods that could be applied to synthesize and modify the chemical structure of "6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde." Such approaches offer pathways to enhance the compound's pharmacological profile through structural diversification (Campos & Berteina‐Raboin, 2020).
Mechanism of Action
Target of Action
Related imidazo[2,1-b]thiazole-based chalcone derivatives have been tested for their anticancer activities . These compounds have shown cytotoxic ability on different types of cancer cells, namely colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) .
Mode of Action
Related compounds have shown to cause mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis in mcf-7 cells . This suggests that the compound might interact with its targets, leading to changes in the cellular environment that promote cell death.
Biochemical Pathways
The induction of apoptosis in cancer cells suggests that the compound may affect pathways related to cell survival and death .
Result of Action
Related compounds have shown significant cytotoxic activity against cancer cells, suggesting that this compound may also have potential anticancer effects .
Properties
IUPAC Name |
6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-9-2-4-10(5-3-9)12-11(8-16)15-6-7-17-13(15)14-12/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEBUPJVOGWDTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60318572 |
Source
|
Record name | 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60318572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82588-42-9 |
Source
|
Record name | 82588-42-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332725 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60318572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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